Product packaging for 2,3-Dihydrobenzo[d]thiazole-2-thiol(Cat. No.:)

2,3-Dihydrobenzo[d]thiazole-2-thiol

Cat. No.: B10841282
M. Wt: 169.3 g/mol
InChI Key: PYVUUPVBIDIYPY-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[d]thiazole-2-thiol is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This scaffold is characterized by its unique structure, which can undergo interesting tautomerization processes between cyclic and open forms, a property that influences its reactivity and coordination chemistry . In research settings, this compound and its derivatives are key precursors for synthesizing a wide range of biologically active molecules. The benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of potential pharmacological activities. These include antimicrobial, antitumor, antioxidant, and anti-inflammatory properties, making it a valuable template for developing new therapeutic agents . Furthermore, specific benzothiazole derivatives have been identified as promising quorum sensing inhibitors. These compounds can disrupt bacterial communication and virulence in pathogens like Pseudomonas aeruginosa without exerting growth pressure, potentially reducing the development of resistance . The synthetic utility of this compound is also well-established. It serves as a crucial building block for constructing more complex molecules, including various C-2-substituted benzothiazoles, which are prevalent in materials science and pharmaceutical applications . Its reactivity allows for further chemical modifications, enabling researchers to explore structure-activity relationships and develop compounds with optimized properties. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS2 B10841282 2,3-Dihydrobenzo[d]thiazole-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NS2

Molecular Weight

169.3 g/mol

IUPAC Name

2,3-dihydro-1,3-benzothiazole-2-thiol

InChI

InChI=1S/C7H7NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4,7-9H

InChI Key

PYVUUPVBIDIYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)S

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydrobenzo D Thiazole 2 Thiol and Its Derivatives

Classical and Contemporary Synthetic Routes

The foundational methods for synthesizing the 2,3-dihydrobenzo[d]thiazole-2-thiol core and its analogs often rely on precursor-based thiolations and cyclocondensation reactions. More recent advancements have introduced one-pot multicomponent reactions, offering increased efficiency and atom economy.

Precursor-Based Thiolation Approaches

Thiolation of precursor molecules is a direct and widely employed strategy for the synthesis of this compound. This typically involves the introduction of a thiol group onto a pre-existing benzothiazole (B30560) or a related precursor. A common method involves the reaction of 2-aminobenzothiazole (B30445) with a thiolation agent.

Another approach involves the use of 2-mercaptobenzothiazole (B37678) (the tautomeric form of this compound) as a starting material for further derivatization. For instance, it can be reacted with various electrophiles to introduce substituents at the sulfur atom. rsc.orgnih.gov

A notable precursor-based synthesis involves the reaction of an appropriate aniline (B41778) with potassium thiocyanate, which undergoes oxidative cyclization to form a 2-aminobenzothiazole intermediate. This intermediate can then be converted to the desired thiol. nih.gov

Cyclocondensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of benzothiazoles, including the 2-thiol derivatives. These reactions typically involve the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile.

A prevalent method is the reaction of 2-aminothiophenol with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then cyclizes to form this compound. This method is often favored for its simplicity and the ready availability of the starting materials. nih.gov

Variations of this approach include the use of other one-carbon sources. For example, the reaction of 2-aminothiophenols with tetramethylthiuram disulfide in water has been reported as an efficient and environmentally friendly method for the synthesis of 2-mercaptobenzothiazole derivatives. researchgate.net This method boasts excellent yields and short reaction times under metal/ligand-free conditions. researchgate.net

The following table summarizes representative cyclocondensation reactions for the synthesis of this compound derivatives.

2-Aminothiophenol DerivativeReagentCatalyst/SolventProductReference
2-AminothiophenolCarbon DisulfideNot specifiedThis compound nih.gov
2-AminothiophenolsTetramethylthiuram disulfideWater2-Mercaptobenzothiazole derivatives researchgate.net
2-AminothiophenolAromatic aldehydesH2O2/HCl in Ethanol (B145695)2-Substituted benzothiazoles nih.gov

One-Pot Multicomponent Reactions

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for constructing complex molecules like this compound derivatives from simple starting materials in a single step. jetir.org These reactions minimize waste by incorporating most or all of the atoms from the starting materials into the final product.

One such example involves the condensation of 2-aminobenzene thiol with different aromatic aldehydes in the presence of ammonium (B1175870) chloride as a catalyst and ethanol as a solvent. jetir.org This method is highlighted for its mild reaction conditions, short reaction times, and high yields. jetir.org

Another innovative one-pot synthesis involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs C-N and C-S bonds. researchgate.net While not directly yielding the title compound, this illustrates the potential of MCRs in synthesizing related sulfur-containing heterocyclic structures under mild conditions. researchgate.net

Modern Catalytic Strategies in Synthesis

The development of novel catalytic systems has revolutionized the synthesis of benzothiazole derivatives, offering milder reaction conditions, higher selectivity, and broader substrate scope. These strategies include both metal-catalyzed and transition-metal-free approaches.

Metal-Catalyzed Dehydrogenative Couplings

Metal-catalyzed dehydrogenative coupling reactions have gained prominence as an atom-economical method for C-S and C-N bond formation in the synthesis of benzothiazoles. These reactions typically involve the use of a transition metal catalyst to facilitate the removal of hydrogen gas as the only byproduct.

For instance, copper and palladium-based catalysts have been employed for the intramolecular cyclization of ortho-halothioureas to form benzothiazoles. nih.gov Cobalt-catalyzed cascade reactions of N-aryl thiocarbamoyl fluorides with water have also been developed to access 3-alkyl-2(3H)-benzothiazolones, a related class of compounds. researchgate.net

Transition-Metal-Free Approaches

In a move towards more sustainable and cost-effective synthetic methods, transition-metal-free approaches have been developed. These methods often rely on the use of alternative catalysts or reagents to promote the desired transformations.

A notable example is the temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with carbon disulfide in the presence of DMSO. nih.gov This method allows for the direct formation of C-S and C-N bonds without the need for external catalysts, transition metals, bases, ligands, or oxidants, showcasing high step economy. nih.gov

Furthermore, the use of iodine as a catalyst in the cyclization of 2-aminothiophenols with aldehydes in DMF has been reported as an efficient method for the synthesis of 2-substituted benzothiazoles. researchgate.net Environmentally benign approaches also include the use of catalysts like formic acid in solvent-free conditions for cycloaddition processes. researchgate.net

The following table provides a comparative overview of modern catalytic strategies.

Catalytic StrategyCatalyst/ReagentKey FeaturesReference
Metal-Catalyzed Dehydrogenative CouplingCopper(I) and Palladium(II)Atom-economical C-S and C-N bond formation nih.gov
Metal-Catalyzed Cascade ReactionCobaltAccess to 3-alkyl-2(3H)-benzothiazolones researchgate.net
Transition-Metal-Free AnnulationDMSOHigh step economy, no external catalysts nih.gov
Transition-Metal-Free CyclizationIodine/DMFEfficient synthesis of 2-substituted benzothiazoles researchgate.net
Transition-Metal-Free CycloadditionFormic AcidEnvironmentally benign, solvent-free researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and environmentally benign conditions. pharmacyjournal.innih.govijper.orgunife.it In the context of 2-mercaptobenzothiazole (MBT) derivatives, microwave irradiation has been effectively employed for S-alkylation and S-acylation reactions. mdpi.comresearchgate.net

A notable green chemistry approach involves the solvent-free, microwave-assisted alkylation and acylation of MBT using solid supports such as silica (B1680970) gel, alumina, and fly ash. mdpi.comresearchgate.net This method is characterized by its speed, ease of workup, and high purity of the resulting products. mdpi.com Fly ash, a waste product from thermal power stations, has been demonstrated to be as efficient as commercial supports, presenting an economical and eco-friendly alternative. mdpi.comresearchgate.net

The general procedure involves adsorbing a solution of MBT and sodium carbonate onto the solid support, followed by evaporation of the solvent. The resulting dry powder is then mixed with an alkyl or acyl halide and irradiated in a microwave oven. mdpi.com The reactions are typically completed within minutes, affording the desired S-substituted derivatives in excellent yields. mdpi.comresearchgate.net

ReactantReagentSupportPower (W)Time (min)Yield (%)Reference
2-MercaptobenzothiazoleBenzyl (B1604629) ChlorideFly Ash270294 mdpi.com
2-MercaptobenzothiazoleAllyl BromideSilica Gel2701.592 mdpi.com
2-MercaptobenzothiazoleEthyl BromoacetateAlumina2702.590 mdpi.com
2-MercaptobenzothiazoleBenzoyl ChlorideFly Ash270395 mdpi.com
2-MercaptobenzothiazoleAcetyl ChlorideSilica Gel270393 mdpi.com

Derivatization and Structural Modification

The versatile scaffold of this compound allows for extensive derivatization and structural modification, leading to a wide array of analogs with diverse properties.

Synthesis of Substituted this compound Analogs

Substituents can be introduced onto the benzene (B151609) ring of the benzothiazole nucleus, leading to a variety of analogs. One common approach involves the reaction of substituted anilines with carbon disulfide and sulfur under high temperature and pressure. researchgate.net An improved, one-step method utilizes a phenylamine derivative, carbon disulfide, and sulfur in a reaction kettle under nitrogen pressure at elevated temperatures (200-260 °C), achieving high yields (90-100%) and purity (>99%). researchgate.net

Another efficient method for synthesizing substituted 2-mercaptobenzothiazoles is the reaction of o-haloanilines with carbon disulfide in the presence of a base. researchgate.net This approach offers a metal-free alternative to other synthetic routes. researchgate.net The reaction of substituted 2-mercaptobenzothiazole with appropriate bromo derivatives in a basic solution also provides a straightforward route to various analogs.

The synthesis of S-alkyl and S-acyl derivatives is another important modification. For instance, 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) derivatives can be synthesized by reacting substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate or methacrylate in the presence of sodium bicarbonate.

Starting MaterialReagentsProductKey FeaturesReference
Phenylamine derivativeCarbon disulfide, SulfurSubstituted 2-mercaptobenzothiazoleHigh pressure and temperature, high yield and purity. researchgate.net
o-HaloanilineCarbon disulfide, DBUSubstituted 2-mercaptobenzothiazoleMetal-free, tandem reaction. researchgate.net
Substituted 2-mercaptobenzothiazoleBromo derivative, BaseSubstituted 2-mercaptobenzothiazole analogNucleophilic substitution.
Substituted 2-mercaptobenzothiazole2-Chloroethyl acrylate/methacrylate, NaHCO32-(2-Benzothiazolylthio)ethyl acrylate/methacrylateSynthesis of functional monomers.

Formation of Functionalized Benzo[d]thiazole-2(3H)-ylidenes

Benzo[d]thiazole-2(3H)-ylidenes are reactive intermediates that can be functionalized to create a variety of complex molecules. These compounds feature an exocyclic double bond at the 2-position of the benzothiazole ring.

One method for their formation is the Knoevenagel condensation of a 3-alkyl-2-benzothiazolinone hydrazone with active methylene (B1212753) compounds. For example, the condensation of 3-methyl-2-benzothiazolinone hydrazone with malononitrile (B47326) can lead to the formation of a cyanomethylylidene derivative. Similarly, reaction with ethyl cyanoacetate (B8463686) can also yield ylidene compounds.

Another route to functionalized ylidenes involves the reaction of 2-cyanomethyl-1,3-benzothiazole with various reagents. researchgate.net This starting material can be converted into a thioamide derivative, which upon cyclization with α-halogenated ketones, yields thiazole-substituted methylidene benzothiazole derivatives. researchgate.net Furthermore, the reaction of 2-cyanomethyl-1,3-benzothiazole with α,β-unsaturated nitriles can lead to the formation of 2-(1,3-benzothiazol-2-yl)methylidene derivatives. researchgate.net

A notable example is the synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoethanethioamide, which can be further reacted with α-bromocarbonyl compounds to regioselectively synthesize new 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles.

Starting MaterialReagentsProduct TypeKey ReactionReference
3-Methyl-2-benzothiazolinone hydrazoneMalononitrileCyanomethylylidene derivativeKnoevenagel Condensation
3-Methyl-2-benzothiazolinone hydrazoneEthyl cyanoacetateYlidene derivativeKnoevenagel Condensation
2-Cyanomethyl-1,3-benzothiazoleThioacetamide, α-Halogenated ketoneThiazole-substituted methylidene derivativeThioamide formation and cyclization researchgate.net
2-Cyanomethyl-1,3-benzothiazoleα,β-Unsaturated nitriles2-(1,3-Benzothiazol-2-yl)methylidene derivativeCondensation researchgate.net

Mechanistic Investigations of Reactions Involving 2,3 Dihydrobenzo D Thiazole 2 Thiol

Fundamental Reaction Pathways

The reactivity of 2,3-Dihydrobenzo[d]thiazole-2-thiol is largely governed by the thiol group and the aromatic benzothiazole (B30560) core.

Redox Transformations

The thiol group of this compound is readily susceptible to redox reactions, with oxidation being a primary pathway. nih.gov A common transformation is the oxidation of the thiol to a disulfide, 2,2'-dithiobis(benzothiazole). This reaction is a key step in various synthetic procedures, including the formation of more complex heterocyclic systems. For instance, the synthesis of benzo baranlab.orgresearchgate.netthiazolo[2,3-c] nih.govbaranlab.orgdiva-portal.orgtriazole derivatives involves the initial oxidation of a mercaptophenyl moiety to its corresponding disulfide intermediate. baranlab.orgwikipedia.org This oxidative cyclization can be promoted by reagents like dimethyl sulfoxide (B87167) (DMSO). wikipedia.orguq.edu.au

Electrochemical studies on related benzothiazole derivatives provide quantitative insight into their redox behavior. Cyclic voltammetry measurements show that these compounds can undergo reversible redox reactions. uwindsor.ca The half-wave potentials for these transformations are influenced by the substituents on the benzothiazole core. uwindsor.ca

Table 1: Half-Wave Potentials of Benzothiazole Derivatives uwindsor.ca
CompoundFirst Reduction/Oxidation (E1/2 vs. Ag/AgNO3)Second Reduction/Oxidation (E1/2 vs. Ag/AgNO3)
Methylated Benzothiazole Derivative (1)-1.11 V-1.80 V
Benzylated Benzothiazole Derivative (2)-1.09 V-1.74 V

Electrophilic and Nucleophilic Substitution Mechanisms

The thiol group in this compound is nucleophilic and readily participates in substitution reactions. It can react with various electrophiles, such as benzyl (B1604629) halides, in the presence of a base to form S-substituted derivatives. nih.gov A notable example is the reaction with 2-bromo-1-substituted-phenylethan-1-one derivatives, which proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon bearing the bromine atom. researchgate.net

The benzothiazole ring itself can undergo aromatic nucleophilic substitution (SNAr), particularly when activated by electron-withdrawing groups or in the presence of strong nucleophiles. Studies on related dibrominated benzothiadiazole systems show that bromine atoms can be selectively substituted by nucleophiles like morpholine. researchgate.net The reaction conditions, such as temperature and solvent, can control the extent of substitution, yielding either mono- or bis-substituted products. researchgate.net A proposed mechanism for the synthesis of 2-mercaptobenzothiazoles from o-haloanilines involves an intramolecular SNAr cyclization as a key step. organic-chemistry.org

Advanced Mechanistic Elucidations in Catalytic Cycles

More complex transformations involving this compound often proceed through catalytic cycles that feature radical intermediates, metallated species, or intramolecular cyclization events.

Radical Reaction Pathways

The disulfide derivative of this compound, 2,2'-dithiobis(benzothiazole), can serve as a precursor to the benzothiazole-2-thiyl (BS) radical upon photolysis. diva-portal.org This thiyl radical is a key intermediate in various synthetic transformations. For example, it can participate in thiol-ene reactions by adding to alkenes like styrene. diva-portal.org Another significant pathway involves radical-mediated intramolecular cyclization. The synthesis of 2-arylbenzothiazoles from thioformanilides using an oxidant like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) is proposed to proceed through the formation of a sulfanyl (B85325) radical, which then undergoes homolytic radical cyclization onto the aromatic ring, followed by aromatization to yield the final product. wikipedia.org

Electrophilic Metallation Mechanisms

Electrophilic metallation, particularly directed ortho-metallation (DoM), is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this mechanism, a directing metalation group (DMG) on the aromatic ring coordinates to an organometallic base, typically an alkyllithium compound, directing deprotonation (metallation) to the adjacent ortho-position. baranlab.orgwikipedia.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For the benzothiazole system, a substituent on the benzene (B151609) ring can act as a DMG. Functional groups containing heteroatoms with lone pairs, such as amides, carbamates, or methoxy (B1213986) groups, are effective DMGs. uwindsor.ca The process involves the formation of a complex between the DMG and the lithium base, which increases the kinetic acidity of the ortho-protons, facilitating their removal to form the organolithium species. baranlab.orgorganic-chemistry.org This intermediate can then be trapped by an electrophile to introduce a new substituent specifically at the position ortho to the original directing group.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for constructing fused heterocyclic systems based on the benzothiazole scaffold. One prominent pathway is the oxidative cyclization of triazole precursors bearing a 2-mercaptophenyl substituent. baranlab.orgwikipedia.org The mechanism involves the initial oxidation of the free thiol to a disulfide intermediate. wikipedia.orguq.edu.au Subsequent deprotonation of the triazole carbon is thought to enable an intramolecular ring closure via C-H bond functionalization, leading to the formation of a tricyclic benzo baranlab.orgresearchgate.netthiazolo[2,3-c] nih.govbaranlab.orgdiva-portal.orgtriazole system. baranlab.orgwikipedia.org Another pathway involves a radical-mediated intramolecular cyclization, as seen in the DDQ-promoted synthesis of 2-arylbenzothiazoles from thioformanilides, which proceeds via a sulfanyl radical intermediate. wikipedia.org

Table 2: Examples of Intramolecular Cyclization Pathways
Starting MaterialKey IntermediateReaction TypeProductReference
Thiol-containing triazolium saltDisulfideOxidative CyclizationBenzo baranlab.orgresearchgate.netthiazolo[2,3-c] nih.govbaranlab.orgdiva-portal.orgtriazole baranlab.orgwikipedia.org
ThioformanilideSulfanyl radicalRadical Cyclization2-Arylbenzothiazole wikipedia.org
o-haloaniline and Carbon DisulfideDithiocarbamate anionIntramolecular SNAr Cyclization2-Mercaptobenzothiazole (B37678) organic-chemistry.org

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons (¹H) and carbon atoms (¹³C), revealing the molecular skeleton.

Proton NMR analysis of 2,3-Dihydrobenzo[d]thiazole-2-thiol provides distinct signals corresponding to the protons in different chemical environments. In a deuterated solvent like DMSO-d6, the spectrum typically displays signals for the aromatic protons on the benzene (B151609) ring and the proton attached to the nitrogen atom (N-H). The N-H proton often appears as a broad singlet at a high chemical shift, around 13.74 ppm, due to its acidic nature and involvement in hydrogen bonding. The four protons on the fused benzene ring appear in the aromatic region of the spectrum, typically between 7.24 and 7.77 ppm. Their specific chemical shifts and coupling patterns can be used to confirm the substitution pattern on the aromatic ring.

Table 1: ¹H NMR Chemical Shifts for this compound

Data recorded in DMSO-d6.

Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment
13.74Broad Singlet (brs)1HN-H
7.77Doublet (d)1HAromatic C-H
7.38Triplet (t)1HAromatic C-H
7.31-7.24Multiplet (m)2HAromatic C-H

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each of the seven carbon atoms in the benzothiazole (B30560) core. A key feature is the signal for the thione carbon (C=S), which appears significantly downfield at approximately 190.3 ppm. The carbons of the aromatic ring resonate in the typical range of 112 to 142 ppm.

Table 2: ¹³C NMR Chemical Shifts for this compound

Data recorded in DMSO-d6.

Chemical Shift (δ) [ppm]Assignment
190.3C=S (Thione)
141.7Aromatic C (quaternary)
129.8Aromatic C (quaternary)
127.6Aromatic C-H
124.6Aromatic C-H
122.2Aromatic C-H
112.9Aromatic C-H

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound provides critical evidence for its molecular structure, particularly regarding its tautomeric equilibrium. The compound predominantly exists in the thione form, which is supported by the absence of a distinct S-H stretching band (typically found around 2500-2600 cm⁻¹) and the presence of characteristic N-H and C=S stretching vibrations. acs.org In the solid state, the molecule often forms hydrogen-bonded dimers, which causes the N-H stretching vibration to shift to a lower frequency. nih.gov Theoretical calculations and experimental data confirm that the thione tautomer is the more stable form. nih.gov Key vibrational bands include the N-H stretch, aromatic C-H stretches, and various vibrations associated with the heterocyclic and benzene rings. nih.gov

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Data corresponds to the more stable thione tautomer.

Frequency Range [cm⁻¹]Vibrational ModeDescription
3150-3000ν(N-H)N-H stretching (often broad due to hydrogen bonding)
3100-3000ν(C-H)Aromatic C-H stretching
1600-1450ν(C=C)Aromatic C=C ring stretching
1350-1300ν(C-N)C-N stretching
1250-1000ν(C=S)C=S (Thione) stretching
850-700δ(C-H)Aromatic C-H out-of-plane bending
750-600ν(C-S)C-S stretching

Mass Spectrometry for Compound Identification and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing fragmentation patterns. The molecular weight of this compound is 167.25 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecule typically shows a strong molecular ion peak (M⁺) at m/z 167, indicating a stable structure. nist.gov High-resolution mass spectrometry can confirm the elemental composition (C₇H₅NS₂). The fragmentation pattern provides further structural proof. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed at m/z 165.9791. massbank.eu Subsequent fragmentation (MS/MS) of this ion leads to characteristic product ions, such as the one at m/z 134.0071, which corresponds to the loss of a sulfur atom (S), and a fragment at m/z 102.0349. massbank.eu These fragmentation pathways are indicative of the cleavage of the thiazole (B1198619) ring. massbank.eupharmacy180.com

Table 4: Key Mass Spectrometry Fragments for this compound

Data from negative ion mode ESI-MS/MS of the [M-H]⁻ precursor ion.

m/zProposed FormulaDescription
165.9791[C₇H₄NS₂]⁻Deprotonated molecular ion ([M-H]⁻) massbank.eu
134.0071[C₇H₄NS]⁻Loss of Sulfur (S) from the precursor ion massbank.eu
102.0349[C₇H₄N]⁻Further fragmentation, likely loss of CS from precursor massbank.eu

Electronic Spectroscopy for Electronic Structure

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The benzothiazole moiety acts as a chromophore, giving rise to characteristic absorption bands.

The UV-Vis spectrum of this compound typically exhibits two main absorption bands. hereon.deresearchgate.net An intense band is observed in the range of 308-326 nm, which can be attributed to a π → π* transition within the conjugated π-electron system of the benzothiazole structure. hereon.denih.govresearchgate.net A second absorption band appears at a shorter wavelength, around 230-240 nm. hereon.denih.gov The exact positions and intensities of these bands can be influenced by the solvent and the pH of the solution, reflecting changes in the chemical species present. hereon.de

Table 5: Electronic Absorption Maxima (λmax) for this compound

Absorption bands corresponding to electronic transitions.

λmax [nm]Solvent/ConditionsProbable Transition
~320-326Methanol / Aqueous Solution hereon.denih.govresearchgate.netπ → π
~230-240Aqueous Solution hereon.deπ → π
~282Methanol (Shoulder) nih.govn → π*

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for investigating the chemical speciation of this compound, often referred to as 2-mercaptobenzothiazole (B37678) (MBT), in different environments, particularly in aqueous solutions. The electronic absorption spectra of this compound are highly dependent on pH, which governs the equilibrium between its different tautomeric and ionic forms.

The compound primarily exists in two tautomeric forms: the thione form (2(3H)-benzothiazolethione) and the thiol form (benzo[d]thiazole-2-thiol). In solution, an equilibrium also exists with its deprotonated anionic form. Computational and experimental studies have been employed to understand this complex chemical speciation. The thioketonic (thione) and the deprotonated anionic forms are generally considered the main species depending on the solution's pH. researchgate.net

Under neutral or acidic conditions, the molecular form of the compound is predominant. The UV-Vis spectrum in neutral aqueous solutions typically shows a maximum absorbance (λmax) at approximately 320-326 nm. acs.org This absorption is attributed to the π–π* electronic transitions within the aromatic benzothiazole unit. As the pH of the solution increases, deprotonation occurs, leading to the formation of the anionic species. This results in noticeable changes in the absorption spectrum. For instance, in a basic aqueous solution, a decrease in the optical density at around 310 nm is observed, which indicates the decomposition or transformation of the anionic form under certain conditions like irradiation. d-nb.info

The study of its complexation with metal ions, such as copper (II), has also been facilitated by UV-Vis spectroscopy. The formation of a Cu(II)-MBT complex can be monitored by observing changes in the absorption spectrum, which is useful for quantitative determination of the compound in various samples. mst.dk

The table below summarizes the characteristic UV-Vis absorption maxima for different species of this compound under various conditions.

Species/ConditionSolvent/MediumApproximate λmax (nm)Reference
Molecular FormAqueous (Neutral)320 - 326 acs.orgd-nb.info
Anionic FormAqueous (Basic)310 d-nb.info
Triplet Excited StateAqueous510 researchgate.net
Benzothiazolyl RadicalAqueous350 researchgate.net

Other Advanced Spectroscopic Methods

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, ESR studies are particularly relevant for investigating the transient radical species generated during photolytic degradation processes.

When an aqueous solution of this compound is exposed to UV radiation, it can undergo photoionization and other photochemical reactions, leading to the formation of several transient species. Laser flash photolysis experiments, often coupled with spectroscopic detection methods, have identified key intermediates. Among these are the triplet excited state of the molecule, the solvated electron, and, most notably, the benzothiazolyl radical. researchgate.netresearchgate.net

The benzothiazolyl radical is a critical intermediate in the phototransformation pathway of the parent compound. researchgate.net ESR spectroscopy allows for the detection and characterization of such radicals. The photolysis of the anionic form of the compound, particularly under UV irradiation (e.g., at 266 nm), has been shown to produce the benzothiazolyl radical. researchgate.netresearchgate.net This radical is a transient species, and its reactions, such as with oxygen, contribute to the formation of the final photodegradation products. researchgate.net The study of these radical intermediates is crucial for understanding the environmental fate of this compound, as its degradation can be significantly influenced by sunlight in aquatic environments. researchgate.net

Computational Chemistry and Theoretical Modeling of 2,3 Dihydrobenzo D Thiazole 2 Thiol

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 2,3-dihydrobenzo[d]thiazole-2-thiol, which exists in tautomeric equilibrium between the thiol and thione forms. atamanchemicals.comwikipedia.org Theoretical studies indicate that the thione tautomer is energetically more stable by approximately 39 kJ/mol compared to the thiol form. wikipedia.org

Electronic Structure and Reactivity Descriptors

DFT calculations have been employed to analyze the electronic structure and reactivity of this compound and its derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. For instance, a study on 2-mercaptobenzothiazole-based acrylates and methacrylates revealed that acrylate (B77674) derivatives exhibit greater reactivity, as indicated by their HOMO and LUMO energy values. mdpi.com

The distribution of these frontier orbitals is also crucial. In 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, the HOMO is primarily located on the thioamide functional group (–N–C=S), which is the key site for its collecting power in flotation processes. researchgate.net The reactivity of MBT derivatives is correlated with their HOMO energies. researchgate.net Furthermore, the introduction of different functional groups at the C6 position of the MBT ring has been shown to influence both covalent and non-covalent interactions with surfaces like copper. rsc.orgnih.gov Electron-donating groups tend to enhance these interactions, while electron-withdrawing groups have a more complex effect. rsc.orgnih.gov

Table 1: Effect of Basis Set on Calculated Quantum Chemical Parameters of MBT Derivatives

CompoundBasis SetEHOMO (eV)ELUMO (eV)Egap (eV)μ (Debye)
MBT-HB3LYP/6-31+G(d,p)-5.963-1.5244.4395.115
B3LYP/Def2-TZVP-5.906-1.4314.4754.804
MBT-CH3B3LYP/6-31+G(d,p)-5.848-1.4324.4165.672
B3LYP/Def2-TZVP-5.795-1.3474.4485.316
MBT-OHB3LYP/6-31+G(d,p)-5.804-1.4364.3686.204
B3LYP/Def2-TZVP-5.730-1.3434.3875.953
MBT-COOHB3LYP/6-31+G(d,p)-6.258-2.2044.0552.380
B3LYP/Def2-TZVP-6.192-2.0854.1072.194
MBT-NO2B3LYP/6-31+G(d,p)-6.581-3.1183.4633.319
B3LYP/Def2-TZVP-6.504-2.9273.5773.175
Data sourced from a study on the effects of functional groups on the adsorption of 2-mercaptobenzothiazole on a copper surface. rsc.org

Calculation of Thermochemical Parameters, e.g., Bond Dissociation Enthalpies

Theoretical calculations have been used to determine the thermochemical properties of this compound. The enthalpy of fusion, a key thermochemical parameter, has been experimentally determined and can be compared with theoretical predictions. nist.gov For instance, the enthalpy of fusion has been reported as 20.56 kJ/mol at 453.5 K and 22.3 ± 0.2 kJ/mol at 455.9 K. nist.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its derivatives over time. These simulations can provide insights into conformational changes, interactions with other molecules, and behavior in different environments, such as in solution or at interfaces.

For example, MD simulations have been used to investigate the association of molecules in solution, which is crucial for understanding crystallization processes and the formation of self-assembled structures. researchgate.net In the context of drug design, MD simulations can assess the stability and conformational behavior of a ligand within the binding site of a protein. nih.gov Studies on related benzothiazole (B30560) derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the interactions that govern binding. biointerfaceresearch.comkuleuven.be Ab initio molecular dynamics simulations have also been employed to study the behavior of MBT on a copper surface at low temperatures. rsc.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Derivatives of 2-mercaptobenzothiazole have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes and receptors. For instance, docking studies have been conducted on 2-mercaptobenzimidazole (B194830) derivatives, a closely related scaffold, to assess their cytotoxic activities against breast cancer by targeting the estrogen receptor alpha (ERα). chemrevlett.com Similarly, benzothiazole derivatives have been docked into the active sites of enzymes like α-amylase and α-glucosidase to explore their potential as antidiabetic agents. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. chemrevlett.comnih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method significantly accelerates the drug discovery process by prioritizing compounds for experimental screening.

Building on the this compound scaffold, virtual libraries of derivatives can be designed and screened for various biological activities. For example, a library of benzo[d]thiazole-2-thiol derivatives bearing a 2-oxo-2-substituted-phenylethan-1-yl moiety was designed and evaluated as potential quorum sensing inhibitors in Gram-negative bacteria. nih.gov This rational design approach, inspired by initial high-throughput screening hits, allows for the exploration of a wide chemical space to identify potent and selective compounds. nih.gov

Cheminformatics and Database Utilization in Research

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. Public and private databases are invaluable resources in this field, providing a wealth of information on chemical structures, properties, and biological activities.

Databases such as PubChem, ChemSpider, and the NIST WebBook contain extensive information on this compound, including its chemical structure, properties, and spectral data. wikipedia.orgnist.govchemspider.com Researchers utilize these databases to retrieve information, compare experimental and theoretical data, and as a starting point for in silico studies. For instance, the CAS Registry Number for 2,3-dihydro-1,3-benzothiazole-2-thiol is 94495-79-1. chemspider.com Cheminformatics tools are also used for ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and toxicity analysis of newly designed compounds, which is a crucial step in the drug development pipeline. kuleuven.be

Advanced Applications and Research Prospects of 2,3 Dihydrobenzo D Thiazole 2 Thiol in Specialized Chemical Fields

Role in Catalysis and Organometallic Chemistry

The ability of 2,3-Dihydrobenzo[d]thiazole-2-thiol to coordinate with metal ions through its nitrogen and sulfur heteroatoms makes it a valuable ligand in organometallic chemistry and catalysis. sigmaaldrich.comeurjchem.com

Ligand Design and Metal Complexation in Catalytic Systems

This compound serves as an effective ligand for a wide array of metal ions, forming stable complexes with elements such as copper (Cu), cobalt (Co), nickel (Ni), palladium (Pd), cadmium (Cd), zinc (Zn), lead (Pb), and silver (Ag). bldpharm.comrsc.org These metal complexes often exhibit significant catalytic activity. For instance, copper complexes of MBT have been successfully employed as catalysts in A³ coupling reactions, which are crucial for the synthesis of propargylamines. bldpharm.com A heteroleptic copper complex incorporating both MBT and triphenylphosphine (B44618) ligands demonstrated particularly high activity in these reactions. bldpharm.com

The catalytic utility of MBT complexes also extends to oxidation reactions. Transition metal catalysts, including those with iron (Fe), are used in the selective oxidation of 2-mercaptobenzothiazole (B37678) itself to 2-hydroxybenzothiazole (B105590). researchgate.net In a study, an 85% selectivity was achieved at 95% conversion using an FeCl₂ catalyst. researchgate.net Furthermore, derivatives of MBT have been used to synthesize lanthanide mercaptothiazolate luminescent complexes. organic-chemistry.org

Table 1: Catalytic Systems Involving this compound (MBT) and its Derivatives

Metal/Catalyst SystemType of ReactionKey FindingsReference
Cu(I) and Cu(II) complexes with MBT and phosphine (B1218219) ligandsA³ Coupling (aldehydes, phenylacetylene, piperidine)Complexes showed high catalytic activity at low catalyst loadings and room temperature, yielding propargylamines. bldpharm.com
FeCl₂Selective Oxidation of MBTAchieved 85% selectivity to 2-hydroxybenzothiazole at 95% conversion. researchgate.net
(Octacarboxyphthalocyaninato)iron(III) and -cobalt(II)Aerobic Oxidation of ThiolsAct as remarkably effective catalysts for the oxidation of 2-mercaptoethanol, a model thiol. researchgate.net
Co-MBT/C complex (pyrolyzed)Oxygen Reduction Reaction (ORR)The resulting Co-N-S/C catalyst showed high catalytic activity and stability for ORR. mdpi.com

Electrocatalytic Applications

The compound's structure is also advantageous for electrocatalytic applications. Novel catalysts composed of cobalt, nitrogen, and sulfur supported on carbon (Co-N-S/C) have been synthesized using a cobalt-MBT complex. mdpi.com These materials function as highly active and stable electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. mdpi.com Under optimal synthesis conditions (pyrolysis at 800°C), the catalyst achieved an onset potential of 0.20 V and a half-wave potential of 0.05 V in an alkaline electrolyte, marking it as a promising ORR catalyst. mdpi.com

Beyond energy applications, MBT is relevant in environmental electrocatalysis. Advanced electro-oxidation processes (AEOPS) are being explored as a sustainable method for degrading 2-MBT in industrial wastewater, where it is considered a persistent organic pollutant. researchgate.net In the field of electroplating, it is used as a brightener in copper sulfate (B86663) and silver cyanide baths to improve the quality of the deposited metal layer. researchgate.net

Table 2: Electrocatalytic Applications and Related Processes

ApplicationSystem/ProcessKey FindingReference
Oxygen Reduction Reaction (ORR)Pyrolyzed Co-MBT complex on carbon support (Co-N-S/C)Demonstrated high catalytic activity and stability, with a half-wave potential of 0.05 V in alkaline media. mdpi.com
Pollutant DegradationAdvanced Electro-Oxidation Processes (AEOPS)A promising "green" route for the degradation of 2-MBT, a potential carcinogen, in aqueous solutions. researchgate.net
ElectroplatingCopper sulfate and silver cyanide bathsUsed as a brightener at concentrations of 50-100 mg/L. researchgate.net
Electrochemical AnalysisMonolayers of 2-MBT on gold electrodesUtilized for the electroanalytical determination of metal ions such as Hg(II), Fe(II), and Cd(II). nih.gov

Contributions to Materials Science and Polymer Chemistry

In materials science, this compound is a key ingredient for modifying polymers and protecting metals, contributing to the creation of more durable and resilient materials.

Development of Optically Active Materials

The synthesis of functional monomers from 2-mercaptobenzothiazole for various applications in polymer chemistry is an active area of research. mdpi.comresearchgate.net Derivatives such as 2-(benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) have been synthesized and studied. researchgate.net These monomers possess reactive double bonds that allow them to be easily polymerized, contributing to the fabrication of diverse polymer compositions. mdpi.com While these efforts highlight the compound's utility in creating novel polymers with tailored properties like UV stability and transparency, its specific role in the synthesis of inherently optically active or chiral materials is not extensively documented in the researched literature. Asymmetric synthesis has been explored for related heterocyclic structures, but direct application for creating chiral polymers from MBT remains an area for future investigation. researchgate.netuobaghdad.edu.iq

Polymer Additives and Modifiers

The most significant application of this compound in polymer chemistry is its role as a vulcanization accelerator in the rubber industry. researchgate.net It is a primary accelerator used for both natural and synthetic rubbers, including styrene-butadiene rubber (SBR). organic-chemistry.orgmdpi.com The use of MBT allows the vulcanization process—the cross-linking of polymer chains with sulfur—to occur at milder temperatures and with less sulfur, which results in a stronger and more durable rubber product. researchgate.net

Vulcanizates produced with MBT exhibit good aging properties. researchgate.net It is a critical component in the manufacturing of a wide range of rubber goods, from tires and inner tubes to footwear and industrial hoses. organic-chemistry.org Beyond its role as an accelerator, MBT also functions as a radical polymerization inhibitor and a chain transfer agent in other polymer systems. researchgate.net

Table 3: Role as a Polymer Additive

ApplicationPolymer SystemFunctionKey BenefitsReference
Vulcanization AcceleratorNatural Rubber (NR), Synthetic Rubbers (e.g., SBR)Accelerates sulfur cross-linkingEnables lower sulfur use, milder temperatures, good aging properties, and improved durability. researchgate.netorganic-chemistry.orgmdpi.com
Polymerization InhibitorRadical Polymerization SystemsInhibits polymerizationControls reaction rates. researchgate.net
Chain Transfer AgentPolymer SynthesisControls polymer molecular weightModifies final polymer properties. researchgate.net
Latex Foam CuringLatex ApplicationsUsed in curing systemsFacilitates the production of latex foam products. researchgate.net

Corrosion Inhibition Formulations

This compound is a highly effective corrosion inhibitor, particularly for copper and its alloys. researchgate.netsigmaaldrich.comresearchgate.net It functions by adsorbing onto the metal surface and forming a protective complex layer, which prevents corrosive substances from reaching the metal. sigmaaldrich.com This protective film can be a Moiré structure that is highly effective at preventing oxidation, even at elevated temperatures. sigmaaldrich.com

Its application is widespread in various industrial fluids. It is added to oil-based hydraulic fluids, heat-transfer fluids like antifreezes, and metalworking fluids to protect copper components. researchgate.net The mechanism of its interaction with copper surfaces has been studied using advanced techniques like Density Functional Theory (DFT), which investigates the adsorption behavior of the molecule on the metal. eurjchem.com While primarily used for copper, it also provides some protection for steel, cast iron, and aluminum. researchgate.net

Table 4: Corrosion Inhibition Properties

Metal ProtectedApplication/MediumMechanism of ActionReference
Copper and Copper AlloysCooling systems, hydraulic fluids, antifreezes, greasesForms a protective complex layer on the metal surface through S and/or N atoms. researchgate.netsigmaaldrich.comresearchgate.net
Steel, Cast Iron, AluminumIndustrial fluidsProvides some protective effect. researchgate.net
Mild SteelAcidic environments (e.g., H₂SO₄)Adsorption on the steel surface blocks charge and mass transfer.

Significance in Coordination Chemistry

The ability of this compound and its derivatives to form stable complexes with a variety of metal ions underscores its importance in coordination chemistry. The presence of nitrogen and sulfur atoms provides effective donor sites for chelation.

The synthesis of metal complexes involving ligands derived from the 2,3-dihydrobenzo[d]thiazole framework has been a subject of considerable research. A derivative, 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid, has been used to prepare a series of complexes with bivalent metal ions such as Cobalt(II), Nickel(II), Copper(II), Palladium(II), Cadmium(II), Mercury(II), and Lead(II), as well as the trivalent Chromium(III) ion. uobaghdad.edu.iquobaghdad.edu.iq The synthesis typically involves the reaction of the ligand with the corresponding metal salt in a specific molar ratio. For most bivalent ions, a 1:2 metal-to-ligand ratio is common, while for Cr(III), a 1:1 ratio has been observed. uobaghdad.edu.iquobaghdad.edu.iq

The characterization of these resulting metal chelates is established through a combination of analytical and spectroscopic techniques. These methods are crucial for confirming the structure and stoichiometry of the newly formed complexes. Key characterization techniques include:

Elemental Analysis (C,H,N): Confirms the empirical formula of the complex. uobaghdad.edu.iq

Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H, C-S) upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining its geometry. uobaghdad.edu.iq

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which is indicative of the number of unpaired electrons and thus the geometry around the central metal ion. uobaghdad.edu.iquobaghdad.edu.iq

Molar Conductivity Measurements: Helps in determining whether the ligand is part of the coordination sphere or acts as a counter-ion. uobaghdad.edu.iq

Table 1: Representative Metal Complexes of a 2,3-Dihydrobenzo[d]thiazole Derivative and Their Properties

Metal IonM:L RatioColorMelting Point (°C)
Cr(III)1:1Green>300
Co(II)1:2Brown218-220 (Dec.)
Ni(II)1:2Green268-270 (Dec.)
Cu(II)1:2Dark Green198-200 (Dec.)
Pd(II)1:2Dark Brown>300

Data sourced from studies on 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid complexes. uobaghdad.edu.iquobaghdad.edu.iq (Dec. = decomposition)

The geometrical arrangements of metal complexes containing 2,3-dihydrobenzo[d]thiazole-derived ligands are determined by analyzing their spectral and magnetic properties, interpreted through the lens of Ligand Field Theory. The ligand often acts in a bidentate fashion, coordinating with the metal ion through both nitrogen and another donor atom, such as oxygen in the case of the carboxylic acid derivative. uobaghdad.edu.iquobaghdad.edu.iq

Electronic spectra and magnetic susceptibility measurements have revealed distinct geometrical configurations for different metal ions. uobaghdad.edu.iquobaghdad.edu.iq For instance, complexes with Co(II), Ni(II), and Cu(II) typically exhibit octahedral geometry. uobaghdad.edu.iquobaghdad.edu.iq In contrast, the Pd(II) complex has been shown to adopt a square planar configuration. uobaghdad.edu.iquobaghdad.edu.iq The electronic transitions observed in the UV-Vis spectra, such as the d-d transitions for Co(II) and Cu(II) complexes, are consistent with these proposed geometries. nih.gov For example, the electronic transitions in a Co(II) complex can be assigned to ⁴T₁g → ⁴A₂g(F) & ⁴T₁g(F) → ⁴T₁g(P), which are characteristic of an octahedral field. nih.gov Similarly, the ESR spectrum of a Cu(II) complex can confirm an octahedral geometry if the g-factor values follow the order g// > g⊥ > 2.0023. nih.gov

Table 2: Geometrical Configurations of Metal Complexes with a 2,3-Dihydrobenzo[d]thiazole Derivative

Metal IonCoordination ModeProposed Geometry
Cr(III)Bidentate (O,N)Octahedral
Co(II)Bidentate (O,N)Octahedral
Ni(II)Bidentate (O,N)Octahedral
Cu(II)Bidentate (O,N)Octahedral
Pd(II)Bidentate (O,N)Square Planar

Data based on studies of 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid complexes. uobaghdad.edu.iquobaghdad.edu.iq

Electrochemical Studies and Applications

The redox activity of the thiol and thiazole (B1198619) groups makes this compound a subject of interest in electrochemical studies. These investigations explore its synthesis via electrochemical means and its quantitative analysis using voltammetric and coulometric methods.

Electrochemical methods have been employed for the synthesis of novel compounds starting from 2-mercaptobenzothiazole (the thione tautomer). One such method is the electrochemical synthesis of new disulfide derivatives. figshare.comsigmaaldrich.com This process was achieved through the electrooxidation of 4-morpholinoaniline (B114313) in the presence of 2-mercaptobenzothiazole. figshare.comsigmaaldrich.com The results suggest a mechanism where the electrogenerated p-quinonediimine engages in a Michael-type addition reaction with the 2-mercaptobenzothiazole. figshare.com This is followed by an intramolecular nucleophilic substitution and subsequent electrooxidative formation of a disulfide bond, leading to the final disulfide product. figshare.com Such methods highlight the potential of electrochemistry to drive reactions that might be less efficient via conventional routes.

Coulometric and titrimetric methods have been developed for the quantitative determination of 2-benzothiazolethiols in alkaline media. researchgate.net In coulometric determinations with biamperometric end-point detection, researchers successfully quantified 2-benzothiazolethiol in amounts ranging from 0.25 to 40 micromoles. researchgate.net These determinations were characterized by high accuracy, with both errors and relative standard deviations reported to be below 1%. researchgate.net While potentiometric titrations of the compound were also studied, they sometimes produced unusually shaped curves, indicating that the system does not always exhibit Nernstian behavior. researchgate.net This makes coulometry a more reliable and precise technique for the quantitative analysis of this compound.

Table 3: Results of Coulometric Titration of 2-Benzothiazolethiol (2a)

SampleTaken (µmol)Found (µmol)
11.0001.003 ± 0.004
22.0001.994 ± 0.015
35.0004.992 ± 0.017

Data represents the determination of 2-benzimidazolethiol (1a), a closely related compound, under similar conditions to 2-benzothiazolethiol (2a). researchgate.net

Utility as a Synthetic Intermediate for Novel Chemical Entities

Beyond its role in coordination chemistry and electrochemistry, this compound is a valuable synthetic intermediate for constructing more complex and functionally diverse molecules. Its reactive nature allows it to serve as a foundational building block for a variety of heterocyclic systems.

One significant application is in the synthesis of novel quorum sensing inhibitors. nih.govrsc.org In these syntheses, benzo[d]thiazole-2-thiol is reacted with various 2-bromo-1-substituted-phenylethan-1-one compounds under microwave irradiation to afford a library of new derivatives with high yields. nih.govrsc.org Some of these synthesized compounds showed promising activity as selective inhibitors of the LasB quorum sensing system in Pseudomonas aeruginosa. nih.gov

Furthermore, the compound serves as a key precursor for the formation of fused polycyclic heteroaromatic systems. A novel synthetic protocol has been developed to prepare benzo researchgate.netresearchgate.netthiazolo[2,3-c] uobaghdad.edu.iquobaghdad.edu.iqresearchgate.nettriazoles. nih.govresearchgate.net This method proceeds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide. nih.gov A subsequent C-H bond functionalization is believed to facilitate an intramolecular ring closure, yielding the desired tricyclic product. nih.govresearchgate.net This approach is noted for its high functional group tolerance and good to excellent yields, demonstrating the utility of the benzothiazole (B30560) thiol scaffold in accessing complex molecular architectures. nih.gov

Table 4: Examples of this compound as a Synthetic Intermediate

Target Molecule TypeSynthetic StrategyApplication/Significance
Substituted phenylethan-1-yl derivativesReaction with 2-bromo-1-substituted-phenylethan-1-oneDevelopment of quorum sensing inhibitors nih.govrsc.org
Benzo researchgate.netresearchgate.netthiazolo[2,3-c] uobaghdad.edu.iquobaghdad.edu.iqresearchgate.nettriazolesOxidation to disulfide followed by intramolecular cyclizationAccess to complex, biologically active fused heterocyclic systems nih.govresearchgate.net

Q & A

Basic: What are the common synthetic routes for 2,3-Dihydrobenzo[d]thiazole-2-thiol derivatives, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves cyclization reactions, Friedel-Crafts acylation, or hydrazide intermediates. For example:

  • Cyclization : Reacting 2-benzoylamino-1,3-thiazol-4-acetic acid hydrazide with carbon disulfide (CS₂) in ethanolic KOH under reflux for 24 hours yields thiazole-oxadiazole derivatives .
  • Friedel-Crafts Acylation : Solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) enable efficient synthesis of fused imidazo[2,1-b]thiazoles with yields up to 96% .
  • Hydrazide Precursors : Refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by ice-water quenching yields triazole derivatives (65% yield) .
    Optimization Tips : Adjust solvent polarity, reaction time, and catalyst (e.g., LiH in DMF for diamide formation ). Monitor via TLC and characterize intermediates to avoid side products.

Basic: What standard characterization techniques confirm the structure and purity of synthesized derivatives?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^13C-NMR to verify substituent positions and ring systems (e.g., δ 7.14–7.35 ppm for aromatic protons in triazolbenzo[d]thiazoles ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 347 for naphthalino-thiazole derivatives ).
  • Melting Points : Compare observed values (e.g., 141–143°C for triazole derivatives ) with literature.
  • Elemental Analysis : Validate purity by matching calculated vs. experimental C/H/N/S percentages (e.g., ±0.2% deviation ).

Basic: What in vitro biological assays evaluate antimicrobial activity?

Methodological Answer:

  • Antibacterial/Antifungal Screening : Use agar diffusion or broth dilution methods against standard strains (e.g., Staphylococcus aureus, Candida albicans). Derivatives like 5,6-dimethoxy-3-(2-oxo-propyl)-2,3-dihydrobenzo[d]thiazol-2-one show MIC values <10 µg/mL .
  • Dose-Response Curves : Quantify activity using IC₅₀ values and compare with positive controls (e.g., fluconazole for fungi).

Advanced: How can DFT improve understanding of electronic properties and reaction mechanisms?

Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic structures, bond dissociation energies, and reaction pathways:

  • Thermochemical Accuracy : DFT achieves ±2.4 kcal/mol deviation in atomization energies, aiding mechanistic studies of cyclization or acylation reactions .
  • Binding Energy Calculations : Predict ligand-receptor interactions (e.g., −8.7 kcal/mol for neuroprotective triazolbenzo[d]thiazoles ).

Advanced: How to resolve contradictions in reaction outcomes under varying conditions?

Methodological Answer:

  • Equilibrium Monitoring : For azidobenzo[d]thiazole synthesis, track tautomer ratios (e.g., 1a:2a = 1.8:1 via 1H^1H-NMR in CDCl₃) and adjust solvents (e.g., THF stabilizes intermediates ).
  • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired products (e.g., extended reflux for higher cyclization yields ).

Advanced: Designing SAR studies to identify key functional groups for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at position 6 to enhance antimicrobial activity .
  • Docking Studies : Use AutoDock Vina to simulate interactions (e.g., triazolbenzo[d]thiazoles with acetylcholinesterase ).
  • Bioisosteric Replacement : Replace thiol with morpholine or triazole to improve solubility and binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.